molecular formula C22H21N3O5S2 B2641859 4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid CAS No. 1177960-37-0

4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid

Cat. No.: B2641859
CAS No.: 1177960-37-0
M. Wt: 471.55
InChI Key: KTTHAKJMLPSJHY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pentacyclic core with fused sulfur (3,7-dithia) and nitrogen (5,14-diaza) atoms. The framework includes a pyridin-3-yl substituent at position 9 and a butanoic acid moiety at position 12. Its synthesis typically involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene-derived imides, followed by functionalization to introduce the carboxylic acid group .

Properties

IUPAC Name

4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c26-12(27)4-2-6-25-20(28)15-10-7-11(16(15)21(25)29)17-14(10)13(9-3-1-5-23-8-9)18-19(31-17)24-22(30)32-18/h1,3,5,8,10-11,13-17H,2,4,6-7H2,(H,24,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHAKJMLPSJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid involves multiple steps, starting with the preparation of the core pentacyclic structure. The process typically includes:

    Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under high-temperature conditions, often in the presence of a catalyst.

    Introduction of Functional Groups: The pyridine, dithia, and diaza groups are introduced through a series of substitution reactions, using reagents such as pyridine derivatives, thiols, and amines.

    Final Acidification: The butanoic acid group is added in the final step, usually through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: The pyridine and diaza groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pentacyclic derivatives with shared structural motifs but varying substituents and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity Synthesis Method Reference
Target Compound Pentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-en Pyridin-3-yl (position 9), butanoic acid (position 14) 3,7-dithia; 5,14-diaza; 6,13,15-trioxo Anticancer (hypothesized based on analogs) Hetero-Diels-Alder reaction, acid functionalization
3-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[...]propanoic acid (CAS 1177873-69-6) Same pentacyclic core Pyridin-3-yl (position 9), propanoic acid (position 14) Identical core functional groups Not explicitly reported Similar synthesis route; shorter carbon chain in acid group
9-(2-Methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[...]trione (Compound 9) Similar pentacyclic core 2-Methoxyphenyl (position 9), phenyl (position 14) 6,13,15-trione; no carboxylic acid Antimalarial activity (in vitro) Hetero-Diels-Alder with phenylimide
5c / 5d (Anticancer leads) Same pentacyclic core Variable aryl groups at positions 9 and 14 3,7-dithia; 5,14-diaza; 6,13,15-trioxo Leukemia selectivity (CCRF-CEM: LogGI₅₀ = −6.40) Analogous hetero-Diels-Alder method

Key Findings from Comparative Analysis

Structural Variations: The pyridin-3-yl group in the target compound distinguishes it from analogs with methoxyphenyl (e.g., Compound 9) or phenyl substituents. The pyridine ring may enhance solubility or hydrogen-bonding interactions in biological systems . The butanoic acid side chain contrasts with propanoic acid (CAS 1177873-69-6) and non-acid derivatives (e.g., Compound 9). Longer carbon chains may influence pharmacokinetics, such as membrane permeability or metabolic stability .

Biological Activity: Compounds with the pentacyclic core (e.g., 5c, 5d) exhibit selective anticancer activity against leukemia cell lines (CCRF-CEM, SR) at micromolar concentrations. The target compound’s pyridine and acid groups could modulate similar activity .

Synthetic Routes: All analogs are synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene imides. The target compound’s butanoic acid group is likely introduced via post-cyclization functionalization . SHELXL () is widely used for crystallographic refinement of such complex structures, ensuring accurate stereochemical assignments .

Physicochemical Properties: The target compound (MW 457.52 g/mol) shares a molecular formula (C₂₁H₁₉N₃O₅S₂) with its propanoic acid analog, indicating identical core frameworks. Differences in logP and solubility are anticipated due to the longer acid chain .

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